L-エリトロ-リタリン酸

概要

説明

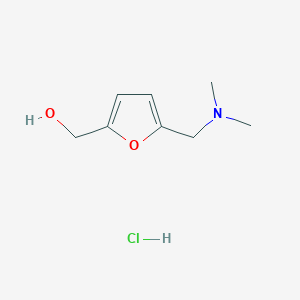

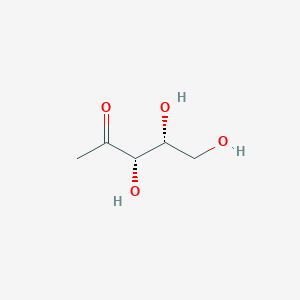

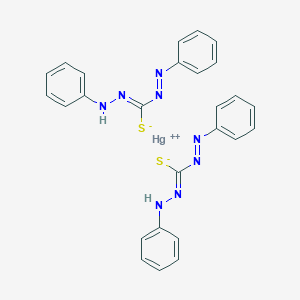

L-erythro-Ritalinic Acid is a compound useful in organic synthesis . It is the main metabolite of Methylphenidate, a potent central nervous system (CNS) stimulant used medically to treat attention deficit hyperactivity disorder (ADHD) and, to a lesser extent, narcolepsy .

Synthesis Analysis

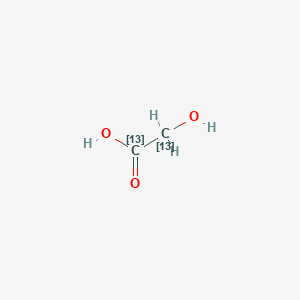

Methylphenidate is metabolized in the liver, mainly by endoplasmic reticulum human carboxylesterase 1A1 (CES1A1) through a de-esterification process into the inactive metabolite phenyl-2-piperidine acetic acid, also known as L-erythro-Ritalinic Acid .Molecular Structure Analysis

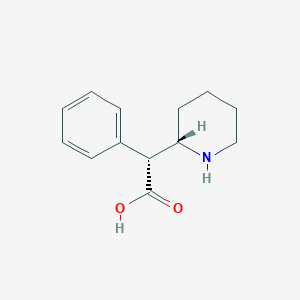

The molecular formula of L-erythro-Ritalinic Acid is C13H17NO2 . The exact mass is 219.12600 and the molecular weight is 219.28000 .Chemical Reactions Analysis

Ritalinic acid is the main inactive urinary metabolite of Methylphenidate, but minor pathways and the formation of ethylphenidate have been reported to contribute to the toxicological profile . The characterization of metabolomics of methylphenidate enantiomers is needed for a more efficacious therapeutic drug monitoring .科学的研究の応用

薬物動態研究

L-エリトロ-リタリン酸は、呼気および口腔液中のdl-スレオ-メチルフェニデートとdl-スレオ-リタリン酸の濃度と血漿中の濃度の相関関係を調べるために、薬物動態研究で使用されます。 . この研究は、メチルフェニデートのリタリン酸への代謝を理解するのに役立ちます。 .

薬物代謝研究

L-エリトロ-リタリン酸は、主に注意欠陥多動性障害とナルコレプシーの治療に適応されるメチルフェニデートの主要な代謝産物です。 . L-エリトロ-リタリン酸のメタボロミクスを研究することで、メチルフェニデートの薬力学および毒性学的効果についての洞察を得ることができます。 .

エナンチオ選択性研究

研究により、CES1A1酵素は、d-スレオ-エナンチオマーよりもl-スレオ-エナンチオマーを6倍高く優先するエナンチオ選択性を示すことが明らかになりました。 . この情報は、L-エリトロ-リタリン酸を含むメチルフェニデートとその代謝産物の代謝を理解する上で重要です。 .

エステル交換反応研究

L-エリトロ-リタリン酸は、エチルフェニデート(これも薬理学的に活性な物質)を生成するためにエタノールとエステル交換反応を起こすなど、メチルフェニデートの代謝のマイナーな経路に関与しています。 . この情報は、メチルフェニデートとエタノールの潜在的な相互作用を理解する上で重要です。 .

口腔液分析

口腔液と血漿中のL-エリトロ-リタリン酸の排泄プロファイルと、口腔液から血漿への(OF / P)薬物比を研究することにより、メチルフェニデートの薬物動態を理解することができます。 . この研究は、治療薬モニタリングに役立ちます。 <svg class="icon" height="16" p-

作用機序

Target of Action

L-erythro-Ritalinic Acid is a major metabolite of the psychostimulant drugs methylphenidate, dexmethylphenidate, and ethylphenidate . The primary targets of these drugs are the dopamine and norepinephrine transporters in the brain . These transporters play a crucial role in the reuptake of dopamine and norepinephrine, neurotransmitters that are involved in attention and alertness .

Mode of Action

Methylphenidate, from which L-erythro-Ritalinic Acid is derived, is believed to work by blocking the reuptake of dopamine and norepinephrine by neurons . This increases the presence of these neurotransmitters in the extraneuronal space and prolongs their action . L-erythro-ritalinic acid itself has little to no pharmacologic activity .

Biochemical Pathways

Methylphenidate is extensively metabolized in the liver by hydrolysis of the ester group, yielding L-erythro-Ritalinic Acid . This process is catalyzed by carboxylesterase CES1A1 . In addition to the main pathway, minor pathways involving aromatic hydroxylation, microsomal oxidation, and conjugation have been reported .

Pharmacokinetics

The pharmacokinetics of L-erythro-Ritalinic Acid is closely tied to that of its parent compound, methylphenidate. Methylphenidate is rapidly and extensively metabolized by carboxylesterase CES1A1 to form L-erythro-Ritalinic Acid . It’s worth noting that the CES1A1 enzyme exhibits six times higher enantioselectivity, preferring the L-threo-enantiomer over the D-threo-enantiomer, which logically has a longer half-life .

Result of Action

Its formation is a key step in the metabolism and elimination of methylphenidate, a drug that has significant effects on the central nervous system .

Action Environment

The action of L-erythro-Ritalinic Acid, as a metabolite of methylphenidate, can be influenced by various environmental factors. For instance, the activity of the CES1A1 enzyme, which is responsible for the metabolism of methylphenidate to L-erythro-Ritalinic Acid, can be affected by factors such as liver disease, drug interactions, and genetic variability . Furthermore, the presence of ethanol can lead to the formation of ethylphenidate, which is also pharmacologically active .

実験室実験の利点と制限

The use of L-erythro-Ritalinic acid in laboratory experiments has several advantages. It is a highly pure form of the molecule which is readily available, and it is relatively inexpensive to produce. In addition, it is a stable molecule which is not easily degraded. However, there are some limitations to its use in laboratory experiments. It is a relatively small molecule, so it can be difficult to detect in certain experiments. In addition, it is susceptible to oxidation, so it must be handled and stored carefully in order to ensure its stability.

将来の方向性

The future of research involving L-erythro-Ritalinic acid is promising. It could be used to further study the biochemical and physiological effects of catecholamines, such as adrenaline and dopamine. It could also be used to study the metabolism of carbohydrates and lipids, and to further develop pharmaceuticals. In addition, it could be used to study the regulation of blood glucose levels, the regulation of blood pressure, and the regulation of neurotransmitter levels. Finally, it could be used to further develop enzymes such as tyrosinase and to study metabolic pathways.

Safety and Hazards

特性

IUPAC Name |

(2R)-2-phenyl-2-[(2S)-piperidin-2-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c15-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-14-11/h1-3,6-7,11-12,14H,4-5,8-9H2,(H,15,16)/t11-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INGSNVSERUZOAK-NWDGAFQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@@H](C1)[C@@H](C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00453052 | |

| Record name | L-erythro-Ritalinic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00453052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1076192-92-1 | |

| Record name | L-erythro-Ritalinic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00453052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Fluoro-17-azatetracyclo[7.6.2.02,7.010,15]heptadeca-2(7),3,5,10,12,14-hexaene](/img/structure/B118246.png)